molecular formula C15H13N5O4S B2927217 N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-40-3

N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2927217
CAS RN: 1021026-40-3
M. Wt: 359.36
InChI Key: ZHWMRKYYPGNRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H13N5O4S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity
Research on similar compounds has led to the synthesis of novel chemical entities with potential antiprotozoal activities. For example, compounds derived from furan-2-yl and imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, highlighting the potential for antiprotozoal drug development (Ismail et al., 2004). Similarly, the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from related furan compounds demonstrates the versatility of furan derivatives in generating new chemical scaffolds, which could be applied to the development of novel therapeutic agents (Koza et al., 2013).

DNA Recognition and Binding
Compounds incorporating furan units have been explored for their DNA-binding capabilities, contributing to the development of molecular tools for genetic regulation and potential therapeutic applications. For instance, a furan amino acid inspired by natural products was incorporated into a DNA-binding hairpin polyamide, demonstrating excellent stabilization of duplex DNA and discrimination of noncognate sequences. This research expands the sequence repertoire for DNA recognition and offers insights into designing more selective and potent DNA-binding molecules (Muzikar et al., 2011).

Material Science and Corrosion Inhibition
The exploration of furan derivatives extends into material science, where compounds like 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine have been studied as corrosion inhibitors for steel in acidic solutions. This research not only highlights the chemical versatility of furan-based compounds but also their potential applications in industrial settings to protect metals against corrosion, thus extending their lifespan and reducing maintenance costs (Yadav et al., 2015).

properties

IUPAC Name

N-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c1-9-7-12(20-24-9)16-13(21)8-25-14-5-4-11(18-19-14)17-15(22)10-3-2-6-23-10/h2-7H,8H2,1H3,(H,16,20,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWMRKYYPGNRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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